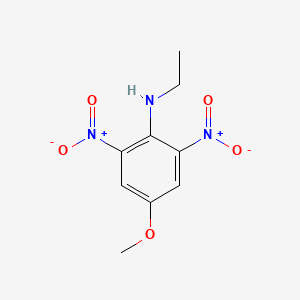
N-Ethyl-4-methoxy-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-methoxy-2,6-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is primarily known for its applications in the field of herbicides, where it is used to control weed growth by inhibiting cell division in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-2,6-dinitroaniline typically involves the nitration of N-ethyl-4-methoxyaniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aniline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-methoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Reduction: The reduction of this compound yields N-ethyl-4-methoxy-2,6-diaminoaniline.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-4-methoxy-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its effects on cell division and its potential use as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting rapidly dividing cells.
Industry: It is used in the production of dyes, pigments, and other chemical products
Mécanisme D'action
N-Ethyl-4-methoxy-2,6-dinitroaniline exerts its effects by disrupting the mitotic process in plant cells. It inhibits the formation of microtubules, which are essential for cell division. This disruption leads to the arrest of cell division at the metaphase stage, ultimately causing cell death. The compound targets tubulin proteins, which are the building blocks of microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluralin: Another dinitroaniline herbicide known for its use in weed control.
Pendimethalin: A pre-emergence herbicide that inhibits root and shoot growth in plants.
Oryzalin: Used to control annual grasses and broadleaf weeds in various crops.
Uniqueness
N-Ethyl-4-methoxy-2,6-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other dinitroanilines .
Propriétés
Numéro CAS |
61511-69-1 |
|---|---|
Formule moléculaire |
C9H11N3O5 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
N-ethyl-4-methoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C9H11N3O5/c1-3-10-9-7(11(13)14)4-6(17-2)5-8(9)12(15)16/h4-5,10H,3H2,1-2H3 |
Clé InChI |
CEMUCDSUHRAXPQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


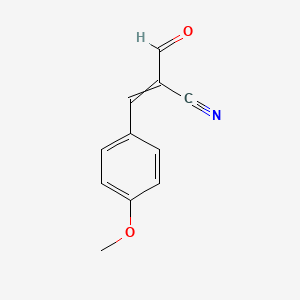
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
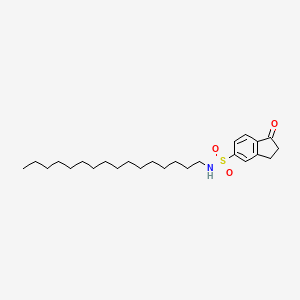
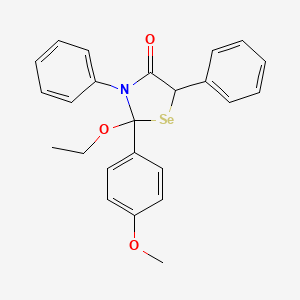

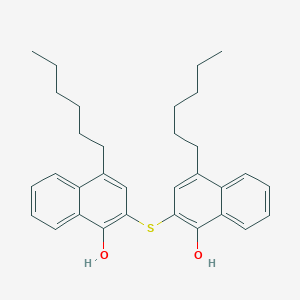
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
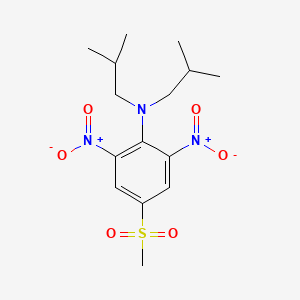
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
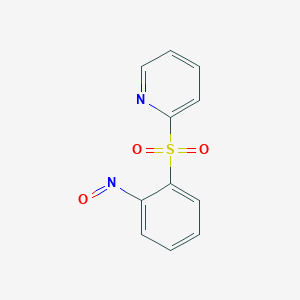
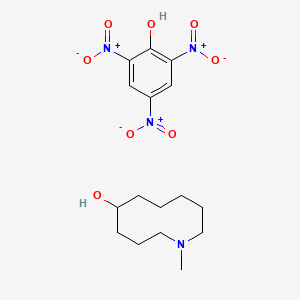
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
